molecular formula C23H39NO2 B14667902 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol

Cat. No.: B14667902
M. Wt: 361.6 g/mol
InChI Key: IGLMBQMXEQARKX-HIXSDJFHSA-N
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Description

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol is an organic compound with a complex structure that includes a phenol group, a long alkyl chain, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a long-chain alkyl halide, followed by the introduction of the hydroxyimino group through a reaction with hydroxylamine under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol involves its interaction with various molecular targets. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyimino group may also play a role in modulating biological pathways by interacting with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-pentadecylphenol: Lacks the hydroxyimino group, resulting in different chemical properties.

    2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-decylphenol: Has a shorter alkyl chain, affecting its solubility and reactivity.

Uniqueness

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol is unique due to the combination of its long alkyl chain and hydroxyimino group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H39NO2

Molecular Weight

361.6 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18-22(20(2)24-26)23(25)19-21/h17-19,25-26H,3-16H2,1-2H3/b24-20+

InChI Key

IGLMBQMXEQARKX-HIXSDJFHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC1=CC(=C(C=C1)/C(=N/O)/C)O

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=NO)C)O

Origin of Product

United States

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